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Compound of Interest

5-Bromo-2-
Compound Name:
(dimethylamino)pyrimidine

cat. No.: B1281550

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the
chemical compound 5-Bromo-2-(dimethylamino)pyrimidine, catering to researchers,
scientists, and professionals in the field of drug development. This document presents a
summary of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, alongside detailed experimental protocols and a logical workflow for spectroscopic
analysis.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and MS analyses of 5-Bromo-2-(dimethylamino)pyrimidine.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()

Multiplicity Integration Assignment
ppm
8.45 S 2H H-4, H-6
3.15 s 6H N(CHs)2
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Solvent: CDCls. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (d) ppm Assignment
162.5 C-2

158.0 C-4,C-6
105.0 C-5

37.0 N(CHs)2

Solvent: CDCIs. Reference: CDCIs at 77.16 ppm.

Table 3: IR Spectroscopic Data

Wavenumber (cm—?) Intensity Assignment
3100-3000 Medium C-H stretch (aromatic)
2950-2850 Medium C-H stretch (aliphatic)
1580-1550 Strong C:'\_" C:C St,retcmng
(pyrimidine ring)
1450-1400 Medium C-H bend (aliphatic)
1350-1300 Strong C-N stretch
~800 Strong C-Br stretch

Sample preparation: KBr pellet or thin film.

Table 4: Mass Spectrometry Data

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity (%) Assighment

[M]* (Molecular ion peak,

201/203 High o
bromine isotopes)

186/188 Medium [M-CHs]*

122 Medium [M-Br]*

lonization method: Electron lonization (EI).

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of 5-Bromo-2-(dimethylamino)pyrimidine was prepared in
approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane (TMS)
as an internal standard.[1] The *H and 3C NMR spectra were recorded on a 400 MHz
spectrometer.[2] For *H NMR, the data was acquired with a sufficient number of scans to obtain
a good signal-to-noise ratio. For 3C NMR, a proton-decoupled spectrum was obtained.
Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small
amount of the solid sample was finely ground with dry potassium bromide (KBr) and pressed
into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared by
dissolving a small amount in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr),
and allowing the solvent to evaporate. The spectrum was recorded in the range of 4000-400

cm™i.
Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI)
source.[3][4][5] A small amount of the sample was introduced into the instrument, typically via a
direct insertion probe or after separation by gas chromatography. The sample was vaporized
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and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization
and fragmentation of the molecule. The resulting ions were separated based on their mass-to-
charge ratio (m/z) by a mass analyzer and detected. The presence of bromine results in a
characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two
peaks of nearly equal intensity separated by 2 m/z units ([M]* and [M+2]*).[6][7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of an organic compound like 5-Bromo-2-(dimethylamino)pyrimidine.

Spectroscopic Analysis Workflow for 5-Bromo-2-(dimethylamino)pyrimidine
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Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

6/6

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

